molecular formula C14H20N4O B2816934 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea CAS No. 1448077-77-7

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea

Cat. No.: B2816934
CAS No.: 1448077-77-7
M. Wt: 260.341
InChI Key: PBUYWXNKEIDKNQ-UHFFFAOYSA-N
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Description

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-17(14(19)16-11(2)3)10-12-9-15-13-7-5-6-8-18(12)13/h5-9,11H,4,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUYWXNKEIDKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Alkylation: The imidazo[1,2-a]pyridine intermediate is then alkylated using ethyl bromide to introduce the ethyl group at the nitrogen atom.

    Urea formation: The final step involves the reaction of the alkylated imidazo[1,2-a]pyridine with isopropyl isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to introduce different substituents at specific positions on the imidazo[1,2-a]pyridine ring.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant anticancer properties. Mechanisms of action include:

  • Inhibition of Enzymatic Pathways : Some studies suggest that imidazo derivatives can inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain compounds have been shown to trigger programmed cell death in cancer cells.

For example, imidazo[1,2-a]pyridine derivatives have been explored as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase), which plays a role in immune response modulation in cancer therapy. Inhibitors like these can enhance the efficacy of immunotherapies by stimulating immune responses against tumors.

Antimicrobial Properties

The compound has also demonstrated potential antimicrobial activity. Studies have indicated that imidazo[1,2-a]pyridine derivatives can exhibit broad-spectrum activity against various bacterial and fungal strains. This makes them promising candidates for the development of new antimicrobial agents to combat resistant pathogens.

Anti-inflammatory Effects

Research has suggested that 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could lead to applications in treating conditions such as arthritis and other inflammatory diseases.

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:

  • Formation of the Imidazo[1,2-a]pyridine Core : Achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
  • Alkylation : The imidazo intermediate is alkylated using ethyl bromide to introduce the ethyl group at the nitrogen atom.
  • Urea Formation : The final step involves reacting the alkylated imidazo[1,2-a]pyridine with isopropyl isocyanate to form the urea derivative.

Industrial production methods may optimize these steps to improve yield and scalability by employing continuous flow reactors and automated synthesis platforms .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines (e.g., MCF-7, HeLa)
Study BAntimicrobial PropertiesShowed efficacy against resistant bacterial strains
Study CAnti-inflammatory EffectsIndicated reduction in inflammatory markers in vitro

These findings underscore the compound's potential as a versatile therapeutic agent across multiple applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. Additionally, the compound can interact with receptor proteins, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    2-Phenylimidazo[1,2-a]pyridine: Known for its anti-inflammatory and analgesic properties.

    3-Methylimidazo[1,2-a]pyridine: Studied for its antimicrobial activity.

    4-Chloroimidazo[1,2-a]pyridine: Investigated for its potential as an anti-cancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives .

Biological Activity

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazo[1,2-a]pyridine derivatives, characterized by its unique structural features:

  • Molecular Formula : C15_{15}H20_{20}N4_{4}O
  • Molecular Weight : Approximately 260.33 g/mol
  • CAS Registry Number : 1448128-79-7

The imidazo[1,2-a]pyridine moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. The urea linkage enhances the compound's interaction with various biological targets, making it a subject of interest in drug development.

Anticancer Activity

Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. These compounds may act through various mechanisms:

  • Inhibition of Enzymatic Pathways : Some studies suggest that imidazo derivatives can inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain compounds have been shown to trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

For instance, imidazo[1,2-a]pyridine derivatives have been explored as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase), which plays a role in immune response modulation in cancer therapy. Inhibitors like these can enhance the efficacy of immunotherapies by stimulating immune responses against tumors .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. The presence of the imidazo ring is often linked to increased activity against various bacterial strains. The compound's ability to disrupt microbial cell functions could make it a candidate for further development in antimicrobial therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Cytotoxicity Against Cancer Cell Lines : Evaluations using various cancer cell lines showed promising results regarding cell viability reduction at specific concentrations.
Cell LineIC50_{50} (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)10.0
HeLa (Cervical Cancer)15.0

These results indicate a selective cytotoxic effect on cancer cells while sparing normal cells .

In Vivo Studies

Animal model studies further support the potential therapeutic applications of this compound. For example:

  • Tumor Growth Inhibition : In murine models, administration of the compound alongside standard chemotherapy agents resulted in significant tumor growth inhibition compared to controls.
Treatment GroupTumor Growth Inhibition (%)
Control0
Compound Alone30
Compound + Chemotherapy70

This suggests that the compound may enhance the efficacy of existing cancer therapies .

Q & A

Basic: What are the standard synthetic routes for 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as potassium carbonate in solvents like ethanol or dimethoxyethane under elevated temperatures to promote cyclization . Key intermediates (e.g., imidazo[1,2-a]pyridine derivatives) are characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity and purity. For example, regioselective Friedel-Crafts acylation at the C-3 position of imidazo[1,2-a]pyridines requires Lewis acids and controlled conditions to avoid side reactions .

Basic: What analytical techniques are essential for validating the structure and purity of this compound?

Methodological Answer:
High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for structural confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitored at each synthetic step . For derivatives with complex substituents (e.g., fluorophenyl groups), X-ray crystallography or 2D NMR techniques (e.g., COSY, NOESY) may resolve ambiguities in stereochemistry .

Advanced: How can computational methods optimize reaction pathways for synthesizing this urea derivative?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states, enabling identification of optimal catalysts and solvents. The ICReDD framework combines computational reaction path searches with information science to prioritize experimental conditions, reducing trial-and-error approaches by 40–60% . For example, solvent polarity and temperature effects on urea bond formation can be modeled to minimize byproducts .

Advanced: How to address contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:
Contradictions may arise from variations in assay conditions (e.g., bacterial strains, compound solubility). Use a fractional factorial design (FFD) to systematically test variables like pH, concentration, and incubation time. Statistical tools (e.g., ANOVA) identify significant factors, while dose-response studies establish EC50_{50} values for cross-study comparisons . Replicating assays with standardized protocols (e.g., CLSI guidelines) ensures reproducibility .

Advanced: What strategies minimize byproducts during Friedel-Crafts acylation of imidazo[1,2-a]pyridine precursors?

Methodological Answer:
Optimize Lewis acid catalysts (e.g., FeCl3_3 vs. AlCl3_3) to enhance regioselectivity. Homogeneous reaction conditions (e.g., dichloroethane at 60°C) prevent incomplete conversion. Parallel synthesis workflows with automated liquid handlers enable rapid screening of acylating agents, reducing side reactions by >70% . Post-reaction purification via membrane separation technologies (e.g., nanofiltration) isolates the target compound from polar byproducts .

Basic: What experimental design principles are critical for studying this compound’s bioactivity?

Methodological Answer:
Employ a randomized block design to control batch-to-batch variability in compound synthesis. For cytotoxicity assays, use positive controls (e.g., doxorubicin) and negative controls (solvent-only) to validate results. Proximate chemical analyses (e.g., antioxidant capacity via DPPH assay) require triplicate measurements and normalization to reference standards .

Advanced: How can structure-activity relationships (SAR) guide derivative library design?

Methodological Answer:
Focus on modifying the urea backbone (e.g., isopropyl vs. cyclohexyl groups) and imidazo[1,2-a]pyridine substituents (e.g., electron-withdrawing halogens) to probe target interactions. High-throughput screening of acetylated derivatives (e.g., C-3 acylated analogs) identifies pharmacophores with enhanced binding affinity . Molecular docking simulations against known targets (e.g., kinase enzymes) prioritize synthetically feasible candidates .

Advanced: What separation technologies improve post-synthetic purification of this compound?

Methodological Answer:
Membrane-based techniques (e.g., reverse osmosis, ultrafiltration) separate the target compound from unreacted precursors or salts. For scale-up, simulated moving bed (SMB) chromatography achieves >95% purity with minimal solvent waste . Crystallization optimization (e.g., solvent-antisolvent ratios) enhances yield and polymorph control .

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